Bienvenue dans la boutique en ligne BenchChem!

4,4-Difluoropiperidine-1-carbonyl chloride

Basicity pKa Electron-Withdrawing Effect

4,4-Difluoropiperidine-1-carbonyl chloride is a fluorinated heterocyclic acid chloride derivative with the molecular formula C6H8ClF2NO and a molecular weight of 183.58 g/mol. It serves as a versatile electrophilic building block in pharmaceutical and agrochemical research, primarily utilized to introduce the 4,4-difluoropiperidine moiety into target molecules via acylation reactions.

Molecular Formula C6H8ClF2NO
Molecular Weight 183.58
CAS No. 1240057-29-7
Cat. No. B2859072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoropiperidine-1-carbonyl chloride
CAS1240057-29-7
Molecular FormulaC6H8ClF2NO
Molecular Weight183.58
Structural Identifiers
SMILESC1CN(CCC1(F)F)C(=O)Cl
InChIInChI=1S/C6H8ClF2NO/c7-5(11)10-3-1-6(8,9)2-4-10/h1-4H2
InChIKeyRPHJHOPWXUSUTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoropiperidine-1-carbonyl chloride (CAS 1240057-29-7): A Fluorinated Piperidine Carbonyl Chloride Building Block for Pharmaceutical R&D


4,4-Difluoropiperidine-1-carbonyl chloride is a fluorinated heterocyclic acid chloride derivative with the molecular formula C6H8ClF2NO and a molecular weight of 183.58 g/mol. It serves as a versatile electrophilic building block in pharmaceutical and agrochemical research, primarily utilized to introduce the 4,4-difluoropiperidine moiety into target molecules via acylation reactions . The compound features a reactive carbonyl chloride group that facilitates efficient nucleophilic substitution, enabling the synthesis of diverse amide, ester, and urea derivatives .

Why 4,4-Difluoropiperidine-1-carbonyl chloride Cannot Be Substituted with Non-Fluorinated or Mono-Fluorinated Piperidine Carbonyl Chlorides


The gem-difluoro substitution at the 4-position of the piperidine ring fundamentally alters the electronic, physicochemical, and pharmacokinetic properties of derived compounds relative to non-fluorinated (e.g., piperidine-1-carbonyl chloride) or mono-fluorinated analogs. The strong electron-withdrawing inductive effect of the gem-difluoro group substantially reduces the basicity of the piperidine nitrogen [1], while simultaneously increasing lipophilicity , both of which are critical determinants of target binding, membrane permeability, and metabolic stability in drug candidates. Consequently, substituting a non-fluorinated or mono-fluorinated carbonyl chloride for the 4,4-difluoro variant in a synthetic sequence will yield a product with markedly different biological and pharmacological behavior, potentially invalidating established structure-activity relationships.

Quantitative Differentiation of 4,4-Difluoropiperidine-1-carbonyl chloride: Comparative Data vs. Analogs


Increased Acidity of the Piperidine Nitrogen: A 3.42 pKa Unit Reduction vs. Piperidine-1-carbonyl chloride

The gem-difluoro substitution at the 4-position of the piperidine ring exerts a strong electron-withdrawing inductive effect, dramatically reducing the basicity of the piperidine nitrogen relative to the non-fluorinated analog. For 4,4-difluoropiperidine-1-carbonyl chloride, the predicted pKa is -5.27 ± 0.40, compared to -1.85 ± 0.20 for piperidine-1-carbonyl chloride . This 3.42 pKa unit decrease directly impacts the ionization state of the piperidine moiety in derived molecules, influencing target binding, solubility, and membrane permeability. The observed ΔpKa of 3.15 for the parent 4,4-difluoropiperidine relative to piperidine (pKa 8.20 vs. 11.35) confirms that this electronic modulation is intrinsic to the gem-difluoro substitution pattern and persists in the carbonyl chloride derivative [1].

Basicity pKa Electron-Withdrawing Effect Drug Design

Enhanced Lipophilicity: XLogP3 of 1.9 for the Carbonyl Chloride vs. 0.37 for the Parent Amine

Fluorination is a well-established strategy to modulate lipophilicity, a key determinant of membrane permeability and metabolic stability. The 4,4-difluoropiperidine-1-carbonyl chloride exhibits a calculated XLogP3 of 1.9 , indicating moderate lipophilicity. This value represents a substantial increase relative to the parent 4,4-difluoropiperidine, which has a reported LogP of 0.37 . The introduction of the carbonyl chloride group significantly increases lipophilicity compared to the free amine. While direct comparative XLogP3 data for non-fluorinated piperidine-1-carbonyl chloride are not available, the class-level effect of gem-difluorination on piperidine logP is an increase of approximately 0.5-1.0 log units [1], supporting that the difluoro moiety enhances lipophilicity relative to non-fluorinated scaffolds.

Lipophilicity LogP Permeability ADME

Validated Pharmacophoric Utility: Sub-Nanomolar to Low Nanomolar Binding Affinity in Histamine H3 Receptor Antagonists

The 4,4-difluoropiperidine-1-carbonyl moiety has been successfully employed as a key structural element in potent histamine H3 receptor antagonists. In a representative compound (CHEMBL521710), the incorporation of the 4,4-difluoropiperidine-1-carbonyl group contributed to high-affinity binding, with reported Ki values of 2 nM against the rat recombinant histamine H3 receptor and 3 nM against the human recombinant receptor, both expressed in CHO cells and measured via radioligand displacement assays [1]. While direct comparator data for the non-fluorinated piperidine analog are not available in the same assay system, the observed single-digit nanomolar potency confirms that the 4,4-difluoro substitution pattern is compatible with, and can contribute to, high-affinity target engagement in a therapeutically relevant context.

Histamine H3 Receptor Binding Affinity Ki CNS Drug Discovery

Defined Purity Specification and Controlled Storage Requirements for Reproducible Synthesis

Procurement of 4,4-difluoropiperidine-1-carbonyl chloride from reputable suppliers includes defined quality specifications: a minimum purity of 95% (as per vendor technical datasheets) and specified storage conditions requiring temperatures of -10°C to -20°C, often with an ice pack during shipping to maintain integrity . In contrast, the non-fluorinated analog piperidine-1-carbonyl chloride is typically stored at room temperature . This differential storage requirement reflects the enhanced hydrolytic sensitivity of the fluorinated derivative due to the combined electron-withdrawing effects of the gem-difluoro group and the acid chloride moiety, necessitating stricter cold-chain handling to preserve reactivity and prevent premature degradation.

Purity Storage Handling Reproducibility

Optimal Application Scenarios for 4,4-Difluoropiperidine-1-carbonyl chloride Based on Differentiated Evidence


Synthesis of CNS-Penetrant Drug Candidates Requiring Reduced Basicity and Enhanced Lipophilicity

The 3.42 pKa unit reduction (relative to piperidine-1-carbonyl chloride) and XLogP3 of 1.9 make 4,4-difluoropiperidine-1-carbonyl chloride an ideal acylating agent for medicinal chemistry programs targeting central nervous system (CNS) disorders. The decreased basicity reduces the likelihood of P-glycoprotein efflux and lysosomal trapping, while the increased lipophilicity promotes passive blood-brain barrier penetration. Incorporating this moiety into lead compounds can improve brain exposure and target engagement for indications such as Alzheimer's disease, Parkinson's disease, and psychiatric disorders .

Histamine H3 Receptor Antagonist Lead Optimization Programs

As demonstrated by the high-affinity binding (Ki = 2-3 nM) of derivatives incorporating the 4,4-difluoropiperidine-1-carbonyl moiety to the histamine H3 receptor, this building block is a validated scaffold for developing potent H3 antagonists. The H3 receptor is a key presynaptic autoreceptor regulating histamine and other neurotransmitter release, making it a target for narcolepsy, cognitive disorders, and ADHD. Researchers can leverage 4,4-difluoropiperidine-1-carbonyl chloride to rapidly generate focused libraries for structure-activity relationship studies and candidate selection [1].

Modulation of Orexin Receptor Antagonists for Sleep and Metabolic Disorders

Patents disclose the use of 4,4-difluoropiperidine derivatives as orexin receptor antagonists, a therapeutic class for treating insomnia and metabolic disorders. The electron-withdrawing and lipophilic properties of the 4,4-difluoro substitution pattern are critical for achieving potent orexin receptor binding and favorable pharmacokinetic profiles. 4,4-Difluoropiperidine-1-carbonyl chloride serves as a direct precursor for synthesizing such patent-protected chemotypes [2].

Targeting 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) for Tissue Regeneration

Crystal structures deposited in the Protein Data Bank (PDB) reveal small molecule inhibitors of 15-PGDH that incorporate the 4,4-difluoropiperidine-1-carbonyl moiety as a key binding element. 15-PGDH inhibition elevates prostaglandin E2 levels, promoting tissue repair and regeneration in conditions such as ulcerative colitis, bone marrow recovery, and wound healing. The availability of 4,4-difluoropiperidine-1-carbonyl chloride enables the synthesis of novel 15-PGDH inhibitors for preclinical development [3].

Quote Request

Request a Quote for 4,4-Difluoropiperidine-1-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.